ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate
Overview
Description
“Ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate” is a chemical compound. It is a non-racemic molecule with the molecular formula C27H41F2N3O7 . The compound has a molecular weight of 557.6 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) has been achieved by alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The InChI string for this compound is InChI=1S/C27H41F2N3O7/c1-7-10-12-26 (28,29)13-11-19 (30-24 (37)39-25 (4,5)6)22 (35)32-16-18 (33)14-20 (32)21 (34)31-27 (15-17 (27)8-2)23 (36)38-9-3/h7-8,17-20,33H,1-2,9-16H2,3-6H3, (H,30,37) (H,31,34)/t17-,18-,19+,20+,27-/m1/s1
.
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and depend on the conditions under which the reactions are carried out. The compound’s stereochemistry plays a crucial role in its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 557.6 g/mol, a computed XLogP3-AA of 3.4, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 16 .
Scientific Research Applications
Enantioselective Synthesis Applications :
- Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, related to the chemical , was synthesized for use as an attractant for the Mediterranean fruit fly, demonstrating its utility in pest control research (Raw & Jang, 2000).
Biological Evaluation in Pharmacology :
- Bromophenol derivatives with a cyclopropane moiety similar to the chemical were synthesized and found to be effective inhibitors of enzymes relevant to diseases like Alzheimer's and Parkinson's, indicating its potential in medicinal chemistry (Boztaş et al., 2019).
Polymer Chemistry :
- A variant of this compound was used in the oligomerization process catalyzed by horseradish peroxidase, showcasing its application in polymer chemistry for the development of new materials (Pang, Ritter & Tabatabai, 2003).
Plant Biochemistry Research :
- A study on pea epicotyls highlighted the specific conversion of stereochemical isomers of a similar compound to 1-butene, contributing to our understanding of plant biochemistry and enzyme specificity (McKeon & Yang, 2004).
Ethylene Precursor in Plants :
- Research on wheat leaves identified a conjugate of 1-aminocyclopropane-1-carboxylic acid (a related compound) as a nonvolatile metabolite, adding to our knowledge of ethylene precursors in higher plants (Hoffman, Yang & McKeon, 1982).
Synthesis of Hepatitis C Virus Inhibitors :
- The compound was used in the synthesis of HCV NS3 protease inhibitors, demonstrating its importance in antiviral drug development (Lou et al., 2013).
Ethylene Biosynthesis Analysis :
- Updated protocols for the analysis of ethylene biosynthesis, involving metabolites related to the chemical, provide essential tools for plant physiology research (Bulens et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
The compound’s interaction with its targets and the resulting changes are yet to be fully understood .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in various biochemical processes .
Pharmacokinetics
Information on its bioavailability and pharmacokinetic profile is currently unavailable .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-23-0 | |
Record name | rac-ethyl (1R,2S)-2-cyanocyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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